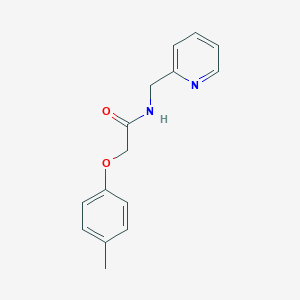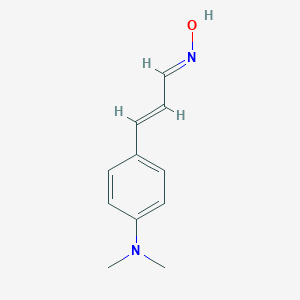![molecular formula C23H22Cl2N2O B388488 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol](/img/structure/B388488.png)
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with two 4-methylphenyl groups and a dichlorophenol moiety. Its molecular formula is C23H22Cl2N2O, and it has a molecular weight of 413.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with glyoxal to form the imidazolidine ring, followed by chlorination and subsequent coupling with 4,6-dichlorophenol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another imidazolidine derivative with similar structural features but different substituents.
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: A highly hindered ligand used in transition-metal catalysis.
Uniqueness
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dichlorophenol moiety and imidazolidine ring make it particularly effective in certain catalytic and biological applications .
Propiedades
Fórmula molecular |
C23H22Cl2N2O |
|---|---|
Peso molecular |
413.3g/mol |
Nombre IUPAC |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol |
InChI |
InChI=1S/C23H22Cl2N2O/c1-15-3-7-18(8-4-15)26-11-12-27(19-9-5-16(2)6-10-19)23(26)20-13-17(24)14-21(25)22(20)28/h3-10,13-14,23,28H,11-12H2,1-2H3 |
Clave InChI |
PHSPDPNIKCARDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2-(benzylimino)-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388406.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B388409.png)



![3-[(2-Chlorophenyl)imino]-2-nitropropanal](/img/structure/B388415.png)
![3-nitro-N-[(E)-thieno[3,2-b]thiophen-5-ylmethylideneamino]benzamide](/img/structure/B388416.png)

![Methyl 3-bromo-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B388418.png)


![N'-[(5-bromo-2-furyl)methylene]-2-{3-nitrophenoxy}acetohydrazide](/img/structure/B388424.png)
![2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE](/img/structure/B388425.png)
![1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B388427.png)
